N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E
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Overview
Description
N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E: is a chemical compound that belongs to the class of heterocyclic compounds It features a dihydropyridine ring fused to an indandione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E typically involves the condensation of 1,3-indandione with a suitable dihydropyridine precursor. The reaction is often carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indandione or dihydropyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 2-Pyridyl[(2E)-1,2-dihydropyridine-2-ylidene]acetonitrile
- 2-[(2E)-1,4-Diphenyl-3-cyano-1,2-dihydropyridine-2-ylidene]-3-piperidino-3-oxopropiononitrile
- 3-(1,2-Dihydropyridine-2-ylidene)-5-methyl-3H-pyrazole
Comparison: Compared to these similar compounds, N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E stands out due to its unique indandione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further highlight its uniqueness.
Properties
CAS No. |
63542-24-5 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-hydroxy-2-pyridin-2-ylinden-1-one |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,16H |
InChI Key |
BZTFXIANCZFDOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=CC=N3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=CC=N3)O |
6345-69-3 63542-24-5 |
|
Origin of Product |
United States |
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